(Acetoxydimethylsilyl)methyl acetate
Description
Properties
Molecular Formula |
C7H14O4Si |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[acetyloxy(dimethyl)silyl]methyl acetate |
InChI |
InChI=1S/C7H14O4Si/c1-6(8)10-5-12(3,4)11-7(2)9/h5H2,1-4H3 |
InChI Key |
ZBVZYBWFESOWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC[Si](C)(C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Acetoxydimethylsilyl Methyl Acetate
Retrosynthetic Analysis of (Acetoxydimethylsilyl)methyl acetate (B1210297)
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, readily available precursors, thereby mapping out a potential synthetic route.
Key Disconnections and Precursors
The structure of (Acetoxydimethylsilyl)methyl acetate, CH₃COO-Si(CH₃)₂-CH₂-COOCH₃, presents two primary points for logical disconnection: the silicon-carbon (Si-C) bond and the silicon-oxygen (Si-O) bond.
Silicon-Oxygen (Si-O) Disconnection: Breaking the bond between the silicon atom and the acetoxy group is a common retrosynthetic step. This disconnection points to a key precursor, a silyl (B83357) halide, such as (chlorodimethylsilyl)methyl acetate . This intermediate would then react with an acetate source to form the final product.
Silicon-Carbon (Si-C) Disconnection: The bond between the silicon and the methyl acetate group (-CH₂COOCH₃) is another logical point of disconnection. This strategy suggests two precursor types: a reactive dimethylsilyl species bearing an acetoxy group, like acetoxydimethylsilane , and a methyl acetate synthon, such as methyl chloroacetate (B1199739) or methyl bromoacetate . chemicalbook.com
Based on these disconnections, a list of potential precursors includes:
(Chlorodimethylsilyl)methyl acetate
Methyl chloroacetate chemicalbook.com
Silver acetate researchgate.net
Acetic anhydride (B1165640)
Dimethylsilyl chloride evitachem.com
Potential Challenges in Synthetic Routes
The synthesis of (Acetoxydimethylsilyl)methyl acetate is not without its challenges. The primary difficulties arise from the reactivity of the functional groups present in the precursors and the target molecule.
Side Reactions: The presence of multiple reactive sites can lead to undesired byproducts. For instance, the ester functional groups are susceptible to hydrolysis if moisture is present in the reaction environment. The silyl group itself can also be sensitive to nucleophilic attack. evitachem.com
Control of Regioselectivity: Ensuring that reactions occur at the desired location is critical. For example, in the step to introduce the final acetate group, it is crucial that the acetate ion attacks the silicon center to form the Si-O bond rather than reacting with the ester moiety on the methyl acetate portion of the molecule.
Purification: Isolating the pure final product can be complicated by the presence of unreacted starting materials or byproducts with similar physical properties, such as boiling points. This may necessitate purification techniques like fractional distillation or chromatography to achieve high purity. evitachem.comiscre.org
Development of Novel Synthetic Pathways
To overcome the challenges, synthetic chemists have developed specific strategies for constructing molecules like (Acetoxydimethylsilyl)methyl acetate.
Strategic Approaches to C-Si Bond Formation
The creation of the carbon-silicon bond is a foundational step in organosilicon chemistry. kuet.ac.bdorganic-chemistry.org A key strategy for forming the Si-CH₂COOR linkage involves the reaction of a silyl halide with an enolate of an ester. For instance, a chlorosilane can react with the lithium or zinc enolate of methyl acetate. This approach is fundamental to building the core structure.
Another established method is the direct esterification of chloroacetic acid with methanol (B129727), which is a common industrial process to produce methyl chloroacetate, a key precursor. chemicalbook.comgoogle.com This reaction is typically performed at elevated temperatures, often between 105-110 °C. chemicalbook.com
Introduction of Acetate Moieties via Silylation
The introduction of the acetoxy group onto the silicon atom is typically the final key step. This is a nucleophilic substitution reaction where a silyl halide intermediate, such as (chlorodimethylsilyl)methyl acetate, is treated with an acetate salt. pressbooks.pub
Silver acetate (AgOAc) is an effective reagent for this transformation, promoting the acetoxylation of halides under neutral conditions, which is advantageous when other sensitive functional groups are present. researchgate.net The reaction involves the acetate ion acting as a nucleophile, attacking the electrophilic silicon center and displacing the halide leaving group. evitachem.comvedantu.com
Optimization of Reaction Conditions for Yield and Selectivity
Fine-tuning reaction parameters is essential for maximizing the yield and purity of the final product.
Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred to avoid unwanted hydrolysis of the ester groups or the silyl ether product.
Temperature: Reaction temperatures must be carefully controlled. Lower temperatures can help manage exothermic reactions and prevent the formation of byproducts, while higher temperatures may be necessary to drive the reaction to completion. evitachem.com For example, the esterification of chloroacetic acid with methanol is often conducted at around 80°C to 110°C. chemicalbook.com
Catalysis: While some steps, like the reaction with silver acetate, may not require a catalyst, other related reactions, such as esterification, often use an acid catalyst like sulfuric acid to increase the reaction rate. evitachem.comuctm.edu
Purity of Reagents: Using high-purity starting materials is crucial to prevent the introduction of impurities that can be difficult to remove from the final product.
Compound and Reagent Data
Table 1: Key Precursors and Reagents
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| (Chlorodimethylsilyl)methyl acetate | C₅H₁₁ClO₂Si | Key Intermediate |
| Methyl chloroacetate | C₃H₅ClO₂ | Precursor |
| Silver Acetate | C₂H₃AgO₂ | Acetoxylating Agent |
| Acetic Anhydride | C₄H₆O₃ | Acetoxylating Agent |
| Dimethylsilyl chloride | C₂H₇ClSi | Precursor |
| Chloroacetic acid | C₂H₃ClO₂ | Precursor |
Table 2: Common Synthetic Parameters
| Parameter | Condition/Reagent | Rationale |
|---|---|---|
| Solvent | Aprotic (e.g., Toluene, Hexane) | Prevents hydrolysis of ester and silyl groups. |
| Temperature | 0°C to 120°C | Controlled to manage reactivity and drive reactions to completion. evitachem.comchemicalbook.com |
| Catalyst | Sulfuric Acid / Zinc Chloride | Used to accelerate esterification or other specific reactions. evitachem.comchemicalbook.com |
Scalability Considerations for (Acetoxydimethylsilyl)methyl acetate Synthesis
The industrial-scale production of (acetoxydimethylsilyl)methyl acetate presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. A primary synthetic route involves the reaction of dimethylsilyl chloride with acetic acid, often in the presence of an acidic catalyst. evitachem.com
Key Scalability Factors:
Reaction Kinetics and Heat Management: The reaction is typically conducted under controlled temperatures to optimize the yield and minimize the formation of byproducts. evitachem.com On a large scale, effective heat dissipation is crucial to prevent runaway reactions, especially when using highly reactive reagents like dimethylsilyl chloride and strong acid catalysts. The choice of reactor design, including cooling systems and agitation, becomes critical.
Reagent Handling and Stoichiometry: The precise control of reactant ratios is essential for maximizing the conversion to the desired product and simplifying purification. In a large-scale setting, the accurate and safe delivery of corrosive and reactive starting materials like dimethylsilyl chloride and acetic acid requires robust and automated dosing systems.
Purification and Byproduct Removal: The purification of (acetoxydimethylsilyl)methyl acetate from unreacted starting materials and byproducts is a significant consideration. evitachem.com Methods such as distillation and chromatography, while effective in the laboratory, may require substantial energy input and specialized equipment for industrial volumes. evitachem.com The handling and disposal of byproducts, which may include acidic waste streams, also need to be managed in an environmentally responsible manner.
Process Automation and Control: To ensure consistent product quality and operational safety, large-scale synthesis necessitates a high degree of automation and process control. This includes real-time monitoring of temperature, pressure, and reactant concentrations.
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
A comparative analysis of the synthetic efficiency and adherence to green chemistry principles for the production of (acetoxydimethylsilyl)methyl acetate is essential for sustainable manufacturing.
Synthetic Efficiency:
The efficiency of the synthesis can be evaluated based on several metrics, including:
Yield: The amount of desired product obtained relative to the theoretical maximum.
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.
E-Factor: The ratio of the mass of waste generated to the mass of the product. researchgate.net
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product. nih.gov
| Metric | Description | Importance in Synthesis |
| Yield | The percentage of the theoretical maximum product that is actually produced. | A primary indicator of the practical efficiency of a chemical reaction. |
| Atom Economy | The measure of the amount of starting materials that become useful products. | A key principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. researchgate.net |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | A simple and effective measure of the environmental impact of a chemical process; a lower E-factor is better. researchgate.net |
| Reaction Mass Efficiency (RME) | The percentage of the total mass of reactants that is converted to the desired product. | Provides a more comprehensive view of efficiency than yield alone by considering the stoichiometry of the reaction. nih.gov |
Green Chemistry Principles:
The application of green chemistry principles aims to minimize the environmental impact of chemical processes. nih.gov For the synthesis of (acetoxydimethylsilyl)methyl acetate, this would involve:
Use of Safer Chemicals: Exploring less hazardous starting materials and catalysts. For instance, replacing strong, corrosive acids with solid acid catalysts could reduce safety risks and simplify waste treatment.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption. This could involve using more efficient heating and cooling systems or developing catalytic processes that operate at lower temperatures.
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of solvents and catalysts.
Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. evitachem.com The use of recyclable catalysts is particularly beneficial from a green chemistry perspective.
A detailed comparative analysis would require specific data on different synthetic routes, which is currently limited in the public domain for this particular compound. However, by focusing on these key efficiency and green chemistry metrics, future research and process development can be guided towards more sustainable and efficient methods for the synthesis of (acetoxydimethylsilyl)methyl acetate.
Mechanistic Studies of Reactions Involving Acetoxydimethylsilyl Methyl Acetate
Investigations into the Reactivity of the Si-C Bond
The silicon-carbon bond is generally characterized by its considerable strength and relative inertness, a feature that imparts stability to many organosilicon compounds. However, this bond is by no means unreactive and can be cleaved under specific chemical conditions through various mechanistic pathways.
The electrophilic cleavage of Si-C bonds in compounds like tetraalkylsilanes is a known, albeit often challenging, transformation. acs.org This reaction typically involves a strong electrophile attacking the carbon atom of the Si-C bond. In the case of (Acetoxydimethylsilyl)methyl acetate (B1210297), the Si-CH₂OAc bond is the focal point. The reaction is believed to proceed through a concerted mechanism where the transfer of the alkyl group from the silicon to the electrophile occurs simultaneously with the formation of a new bond between the silicon and a nucleophilic component of the reagent. acs.org
For instance, reagents like iodine tris(trifluoroacetate) have been shown to cleave unactivated Si-C(sp³) bonds under mild conditions. acs.org Theoretical studies using quantum chemical calculations have been employed to predict the stability of Si-C bonds in various arylsilanes against cleavage, demonstrating that structural modifications significantly impact reactivity. rsc.orgresearchgate.net While specific studies on (Acetoxydimethylsilyl)methyl acetate are not prevalent, it can be inferred that the electron-withdrawing nature of the acetate group attached to the methyl carbon would influence the susceptibility of the Si-C bond to electrophilic attack.
Table 1: Factors Influencing Electrophilic Si-C Bond Cleavage
| Factor | Influence on (Acetoxydimethylsilyl)methyl acetate | Rationale |
|---|---|---|
| Electrophile Strength | A strong electrophile is required. | The Si-C bond is thermodynamically stable and requires a potent reagent to initiate cleavage. acs.org |
| Solvent Polarity | Polar solvents may facilitate the reaction. | Stabilization of charged intermediates or transition states can lower the activation energy. |
| Inductive Effects | The -OAc group on the methyl substituent is electron-withdrawing. | This effect may slightly destabilize a potential carbocationic character on the α-carbon during cleavage, potentially altering the reaction rate compared to a simple alkyl group. |
A more common reaction pathway for organosilanes involves nucleophilic attack at the silicon atom. Silicon, being in the same group as carbon, undergoes nucleophilic substitution, but with distinct mechanistic differences. libretexts.org Due to the availability of low-energy 3d orbitals, silicon can readily expand its coordination number to form hypervalent, pentacoordinate intermediates or transition states. soci.org
In (Acetoxydimethylsilyl)methyl acetate, the silicon atom is rendered significantly electrophilic by the two attached, electron-withdrawing acetate groups. This makes it a prime target for nucleophiles. The reaction proceeds via the addition of the nucleophile to the silicon center, forming a trigonal bipyramidal intermediate. From this intermediate, a leaving group is expelled. The most probable leaving groups are the acetate anions, as the Si-O bond is readily cleaved. libretexts.org While cleavage of the Si-C bond via nucleophilic attack is possible, it is generally less favorable than the cleavage of bonds between silicon and more electronegative elements like oxygen.
The generation of silicon nucleophiles for synthetic applications is a significant area of research, often involving the activation of Si-B or Si-Si bonds. wiley-vch.de While not a direct cleavage of the Si-C bond in the substrate, these studies underscore the versatility of silicon in forming various types of chemical bonds.
Mechanistic Analysis of the Acetate Ester Functionality
The presence of two distinct acetate ester groups—one directly bonded to silicon (a silyl (B83357) ester) and one as part of a methyl acetate substituent—imparts a dual reactivity profile to the molecule. The mechanisms governing their reactions, such as hydrolysis and transesterification, differ significantly in rate and conditions.
Hydrolysis: The hydrolysis of (Acetoxydimethylsilyl)methyl acetate involves two separate reactions.
Silyl Acetate Hydrolysis: The acetoxy group attached to the silicon is highly susceptible to hydrolysis. This reaction is rapid, often catalyzed by mere traces of moisture. libretexts.org It proceeds via nucleophilic attack of water on the electrophilic silicon atom. The reaction produces a silanol (B1196071) ((HO)Si(CH₃)₂(CH₂OAc)) and acetic acid. This rapid hydrolysis is the principle behind the curing of silicone sealants, where the smell of vinegar (acetic acid) is a common indicator of the reaction. libretexts.org
Methyl Acetate Hydrolysis: The ester linkage in the methyl acetate substituent (-CH₂OAc) is significantly more stable than the silyl ester. Its hydrolysis follows the conventional mechanisms for alkyl esters, which can be catalyzed by either acid or base. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction is reversible and generally requires more stringent conditions (e.g., heating, strong acid/base) than silyl ester hydrolysis. google.comresearchgate.net
Transesterification: Transesterification, the exchange of the alcohol portion of an ester, can also occur at both sites.
Silyl Acetate Transesterification: This reaction would involve an alcohol attacking the silicon center, displacing the acetate group. Similar to hydrolysis, this process is generally facile due to the high electrophilicity of the silicon atom.
Methyl Acetate Transesterification: This is a standard organic reaction, typically catalyzed by acid or a base (alkoxide). masterorganicchemistry.comijiet.com For example, reacting (Acetoxydimethylsilyl)methyl acetate with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl acetate. This process is an equilibrium reaction, often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.combiofueljournal.com
Table 2: Comparison of Hydrolysis for Acetate Functionalities
| Functionality | Relative Rate | Conditions | Products |
|---|---|---|---|
| Silyl Acetate | Very Fast | Ambient moisture is often sufficient. libretexts.org | (Hydroxydimethylsilyl)methyl acetate + Acetic Acid |
| Methyl Acetate | Slow | Requires acid or base catalysis and often heat. | (Acetoxydimethylsilyl)methanol + Acetic Acid |
The acetate group (OAc⁻) is a moderately good leaving group, and its function is highly context-dependent within the molecule.
As a Leaving Group: In nucleophilic substitution reactions at the silicon center, the acetate ion is an excellent leaving group. libretexts.org The formation of a stable carboxylate anion drives the reaction forward. The acetate on the methyl substituent can also function as a leaving group in nucleophilic substitution reactions at the sp³ carbon, though this is a standard Sₙ2 reaction and generally requires a strong nucleophile.
As an Activating Agent: The primary role of the acetate groups bonded to silicon is to activate the silicon atom. By withdrawing electron density, they significantly increase the electrophilicity of the silicon, making it more susceptible to nucleophilic attack. core.ac.uk In some catalytic cycles, particularly in transition-metal-catalyzed reactions, an acetate ligand can act as a multifunctional agent, assisting in proton transfer or stabilizing intermediates. acs.org While not directly applicable to simple hydrolysis, in more complex reaction systems, the acetate moieties could play a similar, cooperative role.
Interplay between the Silyl and Acetate Groups in Reaction Pathways
The most fascinating aspect of (Acetoxydimethylsilyl)methyl acetate's chemistry is the interplay between its functional groups. The reactivity of one site can directly influence the reactivity of another.
A prime example is the sequential hydrolysis. The initial, rapid hydrolysis of one or both silyl acetate groups generates a silanol. sigmaaldrich.com The hydroxyl group of the resulting silanol ((HO)Si(CH₃)₂(CH₂OAc)) is in proximity to the second ester functionality (the methyl acetate group). This proximity can lead to intramolecular catalysis.
Intramolecular Catalysis: The silanol's hydroxyl group could act as an internal nucleophile, attacking the carbonyl of the adjacent methyl acetate group, potentially forming a cyclic intermediate that would subsequently hydrolyze. Alternatively, it could function as a general base or general acid catalyst, facilitating the attack of an external water molecule on the ester. This would accelerate the hydrolysis of the methyl acetate group compared to a similar ester in an intermolecular setting.
Electronic Effects: The (AcO)₂Si(CH₃)₂- group exerts a powerful electron-withdrawing effect through the Si-C bond (a σ-withdrawing effect). This effect would influence the reactivity of the -CH₂OAc moiety. For instance, it would make the methylene (B1212753) protons more acidic and could affect the stability of any intermediates formed during reactions at that site.
In palladium-catalyzed reactions involving substrates with both directing groups and acetate ligands, cooperative effects have been shown to be essential for controlling selectivity. acs.org The acetate can act as an internal base or acid to facilitate key steps like protodemetalation. While mechanistically different, this principle of a functional group playing multiple roles highlights the potential for the acetate and silyl groups in (Acetoxydimethylsilyl)methyl acetate to work in concert to direct reaction outcomes.
Synergistic Effects in Catalytic Transformations
There is a lack of specific research focusing on the synergistic effects in catalytic transformations directly involving (Acetoxydimethylsilyl)methyl acetate. General studies on related organosilicon compounds suggest that the silicon center can act as a Lewis acid, potentially working in concert with other catalytic species. For instance, in some reactions, aminosilanes have been observed to accelerate the formation of silyl ester intermediates, where the aminosilane (B1250345) is thought to increase the acidity of carboxylic acid groups, hinting at a potential for synergistic catalysis. core.ac.uk However, dedicated studies to elucidate such effects with (Acetoxydimethylsilyl)methyl acetate are not apparent in the current body of research.
Stereochemical Implications of Reaction Mechanisms
The stereochemistry of reactions at a silicon center is a complex field, highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.net Nucleophilic substitution at silicon can proceed with either inversion or retention of configuration. researchgate.net Reactions that occur in a single, concerted step, such as some SN2-type reactions, typically result in an inversion of the stereocenter. lumenlearning.com Conversely, reactions proceeding through intermediates may lead to a mixture of stereoisomers. lumenlearning.com
For organosilicon compounds, the stereochemical outcome is particularly sensitive to the reaction medium. researchgate.net For example, the stereochemistry at silicon can change from retention to inversion as the concentration of an alcohol in the medium is increased. researchgate.net While these general principles are well-established for various organosilanes, specific studies detailing the stereochemical implications of reactions involving the chiral center of (Acetoxydimethylsilyl)methyl acetate are not readily found.
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation
Advanced techniques are crucial for a deep understanding of reaction mechanisms. However, their specific application to (Acetoxydimethylsilyl)methyl acetate is not widely documented.
In Situ Spectroscopic Monitoring of Reactions
Time-resolved operando DRIFTS-MS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy-Mass Spectrometry) has been successfully used to study the mechanistic aspects of reactions like the carbonylation of methanol (B129727) to methyl acetate over heterogeneous catalysts. rsc.org This technique allows for the real-time observation of reaction intermediates and catalyst behavior. rsc.org While powerful, the application of such in situ spectroscopic methods to monitor reactions specifically involving (Acetoxydimethylsilyl)methyl acetate has not been reported in the reviewed literature.
Density Functional Theory (DFT) Calculations of Transition States and Energy Barriers
Density Functional Theory (DFT) is a powerful computational tool used to model transition states and calculate the energy barriers of reaction pathways, providing deep mechanistic insights. mdpi.com DFT studies have been applied to understand the polymerization kinetics of alkoxysilanes and the reactivity of various organic compounds. mdpi.comCurrent time information in Snyder County, US. These calculations can help to rationalize reaction mechanisms, such as the SN2-Si mechanism with penta- or hexavalent intermediates in silane (B1218182) polymerization. mdpi.com Despite the utility of this approach, specific DFT calculations for the transition states and energy barriers in reactions of (Acetoxydimethylsilyl)methyl acetate are not available in the surveyed scientific literature.
Applications of Acetoxydimethylsilyl Methyl Acetate As a Chemical Precursor and Reagent
Utilization in Directed Organic Synthesis
The distinct reactivity of the two acetoxy groups in (Acetoxydimethylsilyl)methyl acetate (B1210297) makes it a valuable tool in directed organic synthesis, where precise control over chemical transformations is paramount.
As a Silylating Agent for Specific Substrates
(Acetoxydimethylsilyl)methyl acetate serves as a silylating agent, a compound that introduces a silyl (B83357) group to a molecule, typically to protect a functional group or to activate a substrate for subsequent reactions. While it can react with various substrates bearing active protons, its primary use is in the silylation of hydroxyl groups in alcohols and on the surface of materials like silica (B1680970).
Theoretical studies have investigated the silylation of silicon-bonded hydroxyl groups with diacetoxydimethylsilane (B1584538), a compound structurally equivalent to (Acetoxydimethylsilyl)methyl acetate. researchgate.net These calculations revealed that the activation energy for silylation with diacetoxydimethylsilane is lower than that with another common silylating agent, N-trimethylsilylimidazole, suggesting it can be a highly effective reagent for such transformations. researchgate.net The reaction proceeds through the formation of hydrogen-bridged prereaction complexes. researchgate.net
In practical applications, diacetoxydimethylsilane is listed as a derivatization reagent for gas chromatography (GC) analysis. thermofisher.com In this context, it is used to convert non-volatile or reactive compounds containing functional groups like hydroxyls into more volatile and thermally stable silylated derivatives suitable for GC analysis. thermofisher.com
| Substrate | Silylating Agent | Conditions | Application | Reference |
| Surface Silanols (SiO2) | Diacetoxydimethylsilane | Vapor Phase | Surface modification, passivation | researchgate.net |
| Alcohols, Phenols, etc. | Diacetoxydimethylsilane | Solution | Derivatization for GC analysis | thermofisher.com |
Role in Silicon-Tethered Methodologies
Silicon-tethered reactions are a powerful strategy in organic synthesis, where a silicon-containing group is temporarily incorporated into a molecule to control the stereochemistry or regioselectivity of a subsequent reaction. The bifunctional nature of (Acetoxydimethylsilyl)methyl acetate, in principle, allows it to act as a linchpin, connecting two different molecules or functional groups, thereby facilitating intramolecular reactions.
While specific, detailed examples of (Acetoxydimethylsilyl)methyl acetate in complex silicon-tethered reactions leading to the synthesis of natural products or complex molecules are not extensively documented in readily available literature, its structural relative, diacetoxydimethylsilane, is recognized as a component in such synthetic strategies. The general principle involves the sequential reaction of the two acetoxy groups with different nucleophiles, creating a temporary silicon bridge to orchestrate a desired chemical transformation.
Precursor for Advanced Organosilicon Materials
The ability of (Acetoxydimethylsilyl)methyl acetate to act as a crosslinking agent and a monomer makes it a valuable precursor for the synthesis of a variety of organosilicon materials, including polymers and hybrid organic-inorganic materials.
Synthesis of Novel Siloxane Polymers
(Acetoxydimethylsilyl)methyl acetate, or more commonly, diacetoxydimethylsilane, is utilized in the synthesis of polysiloxanes. These polymers, which form the backbone of silicones, are known for their thermal stability, flexibility, and hydrophobicity.
One method involves the reaction of diacetoxydimethylsilane with a borate (B1201080) ester, such as triethyl borate, leading to the formation of a boron-oxygen-silicon bond and the elimination of ethyl acetate. rsc.org This reaction has been studied to create polyborosiloxanes, which exhibit good thermal stability. rsc.org Another approach involves the reaction of diacetoxydimethylsilane with boric acid. rsc.org Furthermore, diacetoxydimethylsilane can be used in the synthesis of polyether siloxanes by reacting it with polyetherols. google.com
A significant application of diacetoxydimethylsilane is in the recycling of silicones. Polysiloxanes can be depolymerized using reagents like acetic anhydride (B1165640) in the presence of an iron catalyst to yield diacetoxydimethylsilane. researchgate.netjustia.comrsc.orgumich.eduresearchgate.netresearchgate.net This monomer can then be purified and repolymerized to produce new, high-quality silicone polymers, contributing to a circular economy for these materials. justia.comnih.gov The depolymerization process can be carried out at elevated temperatures, for instance, between 140-180°C for 16-24 hours. researchgate.net
| Precursors | Reaction Type | Resulting Polymer | Key Features | Reference(s) |
| Diacetoxydimethylsilane, Triethyl borate | Trans-esterification | Polyborosiloxane | Good thermal stability | rsc.org |
| Diacetoxydimethylsilane, Polyetherols | Condensation | Polyether siloxane | Branched structure | google.com |
| Polysiloxanes, Acetic anhydride | Depolymerization/Polymerization | Recycled Polysiloxanes | Feedstock recycling | researchgate.netjustia.comrsc.orgumich.eduresearchgate.netresearchgate.netnih.gov |
Formation of Functionalized Hybrid Materials
(Acetoxydimethylsilyl)methyl acetate can be used to create hybrid organic-inorganic materials, where an organic component is covalently bonded to an inorganic matrix, often silica. These materials can exhibit a combination of the properties of both components, leading to enhanced performance in various applications.
Diacetoxydimethylsilane is employed in the formation of porous dielectric films through a flowable chemical vapor deposition (CVD) process. epo.org In this method, a Si-O-C film is deposited and subsequently heated to decompose trapped organic fragments, leading to the formation of nanoscale pores. epo.org The loss of an acetic anhydride molecule from the diacetoxydimethylsilane precursor contributes to the creation of these pores and the formation of Si-O-Si crosslinks. epo.org
Furthermore, diacetoxydimethylsilane is listed as a surface modification agent for nanoporous silica. google.com It can be used in vapor-phase or liquid-phase silylation processes to functionalize the surface of silica films, altering their properties for specific applications. google.com For instance, silylation can be used to control the surface energy and hydrophobicity of the material.
Reactivity in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. The bifunctional nature of (Acetoxydimethylsilyl)methyl acetate suggests its potential as a reactant in such transformations, where its two reactive sites could participate sequentially or in concert with other reagents.
While specific examples detailing the participation of (Acetoxydimethylsilyl)methyl acetate in well-defined cascade or multicomponent reactions are not prevalent in the reviewed literature, its structural features align with the requirements for such processes. The differential reactivity of the two acetoxy groups could, in principle, be exploited to initiate a cascade sequence or to bring together multiple components in a controlled manner. For example, the initial reaction of one acetoxy group could generate an intermediate that then undergoes an intramolecular reaction involving the second acetoxy group or an intermolecular reaction with another component in the reaction mixture. Further research is needed to explore and document the full potential of this compound in complex, one-pot synthetic methodologies.
Development of One-Pot Synthetic Strategies
While specific research on one-pot synthetic strategies commencing directly from (acetoxydimethylsilyl)methyl acetate is not extensively documented in publicly available literature, the concept of one-pot synthesis is a highly desirable approach in modern chemistry for its efficiency. evitachem.com In principle, the differential reactivity of the two acetate groups could be exploited in sequential, one-pot procedures. For instance, a selective reaction at one site, followed by the introduction of a new reagent to react at the second site without the need for intermediate isolation, could streamline the synthesis of complex molecules. A hypothetical one-pot reaction could involve the initial hydrolysis or alcoholysis of the silyl acetate, followed by a transesterification or amidation of the methyl acetate group. The success of such a strategy would be highly dependent on the careful selection of reagents and reaction conditions to control the sequence of events.
Investigation of Chemoselectivity and Regioselectivity in Complex Systems
The presence of two distinct acetate functionalities in (acetoxydimethylsilyl)methyl acetate raises significant questions of chemoselectivity and regioselectivity. The silicon-acetoxy bond is generally more labile towards nucleophilic attack, particularly by water or alcohols, than the carbon-based ester. nih.gov This inherent difference in reactivity could, in theory, allow for selective transformations under mild conditions.
For example, a controlled hydrolysis would be expected to preferentially cleave the Si-O(Ac) bond to form a silanol (B1196071), leaving the -CH₂OAc group intact. The resulting silanol could then participate in subsequent condensation reactions. Achieving high chemoselectivity would likely require careful control of stoichiometry, temperature, and catalysts to prevent competing reactions at the less reactive ester group. The study of bifunctional silanes has shown that achieving high selectivity can be challenging, and side reactions are common. researchgate.net
Potential for Derivatization to Access Diverse Chemical Architectures
The structure of (acetoxydimethylsilyl)methyl acetate provides two primary handles for derivatization, opening pathways to a variety of chemical structures.
Functional Group Interconversions of the Acetate Moiety
The methyl acetate group can theoretically undergo a range of functional group interconversions common to esters. These include:
Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst could yield a variety of new esters.
Amidation: Treatment with primary or secondary amines could convert the ester into the corresponding amides.
Reduction: The use of reducing agents could transform the ester into a primary alcohol.
Grignard Reaction: Reaction with organomagnesium halides could lead to the formation of tertiary alcohols.
The challenge in these transformations would be to ensure the stability of the silyl acetate group under the required reaction conditions.
Modifications at the Silicon Center
The silicon center, bearing two methyl groups and an acetate group, also presents opportunities for modification. The acetoxy group can be displaced by a variety of nucleophiles. For instance, reaction with an excess of a Grignard reagent could potentially replace the acetate and one or both methyl groups, leading to a more highly substituted silicon center.
Furthermore, the hydrolysis of the acetoxy group to a silanol opens up the vast field of siloxane chemistry. The resulting silanol can undergo condensation with other silanols to form siloxane bridges (Si-O-Si), a fundamental reaction in the curing of silicone polymers and the formation of silsesquioxanes. This could allow for the incorporation of the functional methyl acetate side chain into a larger polysiloxane network.
Below is a table summarizing the potential reactions and the expected products from the derivatization of (acetoxydimethylsilyl)methyl acetate.
| Reactive Site | Reagent/Condition | Potential Reaction | Expected Product Functional Group |
| Silicon-Acetoxy | Water (Hydrolysis) | Cleavage of Si-O bond | Silanol (-Si-OH) |
| Silicon-Acetoxy | Alcohol (Alcoholysis) | Transesterification | Silyl Ether (-Si-OR) |
| Methyl Acetate | Alcohol/Catalyst | Transesterification | New Ester (-COOR) |
| Methyl Acetate | Amine | Amidation | Amide (-CONH₂) |
| Methyl Acetate | Reducing Agent | Reduction | Primary Alcohol (-CH₂OH) |
| Silicon Center | Grignard Reagent | Alkylation/Arylation | Substituted Silane (B1218182) (-Si-R₃) |
Computational Chemistry and Theoretical Investigations of Acetoxydimethylsilyl Methyl Acetate
Electronic Structure Analysis
A comprehensive analysis of the electronic structure of (Acetoxydimethylsilyl)methyl acetate (B1210297) would provide fundamental insights into its reactivity and physical properties. While direct studies are absent, the behavior of analogous organosilicon compounds and general principles of computational chemistry allow for a theoretical discussion.
Molecular Orbital Theory and Electron Density Distribution
Molecular orbital (MO) theory would be instrumental in understanding the bonding and electronic characteristics of (Acetoxydimethylsilyl)methyl acetate. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity. For organosilicon compounds, the Si-C and Si-O bonds have distinct electronic features. The Si-O bond, a component of the siloxane-like core of this molecule, is known to have a significant ionic character due to the difference in electronegativity between silicon and oxygen. nih.gov This bond is often described as having a partial double bond character, arising from pπ-dπ interactions between the oxygen p-orbitals and the silicon d-orbitals. nih.gov
The electron density distribution, which could be mapped using computational methods, would likely show a high electron density around the oxygen atoms of the acetate groups and the central siloxy oxygen, reflecting their high electronegativity. The silicon atom would, in turn, exhibit a partial positive charge. This charge distribution is a key factor in determining how the molecule interacts with other chemical species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis would offer a more quantitative picture of the bonding in (Acetoxydimethylsilyl)methyl acetate. This method translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with intuitive chemical concepts.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of (Acetoxydimethylsilyl)methyl acetate, particularly around the Si-O-C and Si-C bonds, suggests a complex conformational landscape.
Preferred Conformations and Energy Minima
The study of different 3-dimensional arrangements of a molecule, known as conformational analysis, is crucial for understanding its properties. libretexts.org For (Acetoxydimethylsilyl)methyl acetate, rotation around the various single bonds would lead to numerous conformers with different energy levels. The most stable conformations, or energy minima, would be determined by a balance of steric and electronic effects.
For the ester groups, the Z conformation is generally favored over the E conformation due to more favorable dipole-dipole interactions and reduced steric hindrance. researchgate.net The rotation around the Si-O bond is also a key factor. Siloxanes typically have low barriers to rotation around the Si-O bonds, which contributes to the high flexibility of silicone polymers. wikipedia.org Computational modeling could identify the dihedral angles that correspond to the lowest energy conformations. Factors such as torsional strain and steric interactions between the methyl and acetate groups would play a significant role in determining the most stable structures. libretexts.org
Dynamic Behavior in Solution or Gas Phase
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of (Acetoxydimethylsilyl)methyl acetate in different environments. These simulations model the movement of atoms over time, offering a view of the molecule's flexibility and intermolecular interactions.
In the gas phase, the molecule would be free to explore a wide range of conformations. In a solvent, the interactions with solvent molecules would influence the conformational preferences. For example, a polar solvent might stabilize more polar conformers. MD simulations can also reveal information about the vibrational modes of the molecule and how it might interact with surfaces or other molecules in a complex environment. The unique properties of siloxanes, such as their hydrophobicity and low thermal conductivity, are a result of their structure and intermolecular forces, which could be explored for this specific molecule through MD. wikipedia.orgsilicones.eu
Prediction of Reactivity and Reaction Pathways
While no specific reaction pathways have been computationally modeled for (Acetoxydimethylsilyl)methyl acetate, its structure suggests several potential avenues for reactivity. The presence of ester and silyl (B83357) ether-like functionalities indicates that it could participate in a variety of organic reactions.
The silicon center is electrophilic and could be susceptible to nucleophilic attack. The acetate groups can undergo hydrolysis to form acetic acid and a corresponding silanol (B1196071), which could then condense to form siloxanes. wikipedia.org The C-H bonds of the methyl groups attached to silicon could also be sites for radical reactions.
Computational methods could be employed to model potential reaction pathways, for example, by calculating the activation energies for different proposed mechanisms. This could involve modeling the transition states of reactions such as hydrolysis or reactions with electrophiles and nucleophiles. For instance, the reaction of silyl enol ethers with electrophiles is a well-established synthetic method, and while this molecule is not a silyl enol ether, the reactivity principles of the silicon-oxygen bond are relevant. wikipedia.org Similarly, the regioselective exchange of silyl for acetate groups has been studied in other contexts and could be a potential transformation for this molecule. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications
There is no specific literature detailing the application of Frontier Molecular Orbital (FMO) theory to (Acetoxydimethylsilyl)methyl acetate. Such an analysis would involve calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting the compound's reactivity, including its susceptibility to nucleophilic or electrophilic attack. For instance, the location of the LUMO would indicate the most likely site for a nucleophile to attack, a key aspect of its reaction mechanisms, such as hydrolysis or transesterification. Without dedicated computational studies, any discussion on the FMO properties of this specific molecule would be purely speculative.
Computational Prediction of Spectroscopic Signatures
No computational studies predicting the spectroscopic signatures (e.g., IR, NMR, Raman) of (Acetoxydimethylsilyl)methyl acetate have been found. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning experimental spectra and understanding the vibrational modes and electronic environments of a molecule. For (Acetoxydimethylsilyl)methyl acetate, such studies would help in elucidating the characteristic vibrational frequencies of the Si-O, C=O, and C-O bonds, as well as predicting the 1H, 13C, and 29Si NMR chemical shifts. The absence of this data precludes the creation of a predictive spectroscopic profile.
Development of Structure-Reactivity Relationships
The development of structure-reactivity relationships for (Acetoxydimethylsilyl)methyl acetate through computational methods is another area lacking published research.
Quantitative Structure-Activity Relationship (QSAR) Potentials
There are no known Quantitative Structure-Activity Relationship (QSAR) models that include (Acetoxydimethylsilyl)methyl acetate. QSAR studies are vital in fields like materials science and toxicology for predicting the properties and activities of compounds based on their molecular structure. To develop a QSAR model, a dataset of structurally related compounds with known activities or properties is required. As there are no reported studies on the biological or material properties of a series of compounds related to (Acetoxydimethylsilyl)methyl acetate, the potential for QSAR analysis remains unexplored.
Theoretical Insights Guiding Experimental Design
Due to the lack of theoretical investigations, there are no documented instances of computational insights guiding the experimental design of reactions or applications involving (Acetoxydimethylsilyl)methyl acetate. Theoretical studies could, for example, predict reaction pathways, transition state energies, and the influence of different catalysts or reaction conditions, thereby optimizing synthetic routes or the design of new materials. This potential for computational chemistry to accelerate experimental discovery for this compound has yet to be realized.
Synthesis and Reactivity of Derivatives and Analogs of Acetoxydimethylsilyl Methyl Acetate
Systematic Variation of Substituents on Silicon
The reactivity of organosilicon compounds is profoundly influenced by the nature of the substituents attached to the silicon atom. These effects can be broadly categorized into steric and electronic contributions, which modulate the accessibility of the silicon center to nucleophiles and its electrophilicity.
Impact of Alkyl and Aryl Groups on Reactivity
The substitution of the methyl groups in (Acetoxydimethylsilyl)methyl acetate (B1210297) with other alkyl or aryl groups can significantly alter its reactivity profile. The size and electronic nature of these groups play a crucial role in determining the rate and mechanism of reactions at the silicon center.
Larger alkyl groups, for instance, increase steric hindrance around the silicon atom. This steric bulk can impede the approach of nucleophiles, thereby slowing down the rate of nucleophilic substitution reactions at the silicon. For example, replacing the methyl groups with bulkier tert-butyl groups would be expected to decrease the rate of hydrolysis of the acetoxy group attached to the silicon. The principle that steric hindrance governs the competition between substitution and elimination reactions is a fundamental concept in organic chemistry. nih.gov In the context of nucleophilic substitution at silicon, increasing the steric demand of the substituents can alter the reaction mechanism from a single-well potential energy surface to a double-well one with a central barrier, a phenomenon more typical for carbon-centered reactions. researchgate.net
Aryl groups, such as phenyl, can influence reactivity through a combination of steric and electronic effects. The bulky nature of the phenyl group can provide steric shielding, while its electronic effect, which can be either electron-donating or electron-withdrawing depending on the substituents on the aromatic ring, can modulate the electrophilicity of the silicon atom.
| Substituent on Silicon | Expected Relative Reactivity (Hydrolysis) | Primary Influencing Factor(s) |
| Methyl (in parent compound) | Baseline | Reference |
| Ethyl | Slightly Slower | Increased Steric Hindrance |
| Isopropyl | Slower | Significant Steric Hindrance |
| tert-Butyl | Much Slower | Extreme Steric Hindrance |
| Phenyl | Slower | Steric Hindrance and Electronic Effects |
Introduction of Electron-Withdrawing/Donating Groups
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the silicon atom can have a pronounced effect on the reactivity of the molecule. EWGs, such as halogen atoms or trifluoromethyl groups, increase the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack. Conversely, EDGs decrease the electrophilicity of the silicon, thus reducing its reactivity towards nucleophiles.
The reactivity of silyl (B83357) esters is broadly related to the substituents on the silicon, and their properties can be readily modulated in this way. soci.org For instance, in other organosilane systems, electronegative substituents have been shown to lower the energy of the 3d atomic orbitals, which facilitates the formation of hypervalent silicon compounds. soci.org The inductive effect of substituents in nucleophilic displacement reactions at silicon is a key factor in determining reactivity. researchgate.net
| Substituent Type on Silicon | Expected Impact on Electrophilicity of Silicon | Expected Impact on Reactivity towards Nucleophiles |
| Electron-Donating Groups (e.g., Alkyl) | Decrease | Decrease |
| Electron-Withdrawing Groups (e.g., Chloro, Fluoro) | Increase | Increase |
This table illustrates the expected general trends based on established principles of electronic effects in organosilicon chemistry. Specific comparative studies on (Acetoxydimethylsilyl)methyl acetate derivatives with systematically varied electronic substituents were not found in the available literature.
Modification of the Acetate Moiety
The acetate group in (Acetoxydimethylsilyl)methyl acetate is another site for potential modification, offering pathways to new derivatives with altered reactivity and properties.
Exploration of Other Acyl or Carboxylate Groups
Replacing the acetate group with other acyl or carboxylate functionalities can influence the molecule's reactivity. For example, substituting the acetyl group with a more sterically hindered pivaloyl group would likely decrease the rate of reactions involving this carbonyl center due to increased steric hindrance. Conversely, introducing an acyl group with electron-withdrawing substituents, such as a trifluoroacetyl group, would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Kinetic studies on the hydrolysis of methyl acetate have shown that the reaction rate is influenced by factors such as temperature and the presence of catalysts. researchgate.net Similar principles would apply to the hydrolysis of the ester group in derivatives of (Acetoxydimethylsilyl)methyl acetate. The rate of hydrolysis of O-acetylated sialic acid residues, for instance, is significantly slower than their non-acetylated counterparts, highlighting the impact of the acyl group's environment on its reactivity. nih.gov
| Acyl Group | Expected Relative Rate of Nucleophilic Acyl Substitution | Primary Influencing Factor(s) |
| Acetyl (parent) | Baseline | Reference |
| Propionyl | Slightly Slower | Minor increase in steric hindrance |
| Pivaloyl | Much Slower | Significant steric hindrance |
| Benzoyl | Slower | Steric hindrance and electronic effects |
| Trifluoroacetyl | Faster | Strong electron-withdrawing effect |
This table provides a qualitative comparison based on general principles of ester reactivity. Specific kinetic data for these modified analogs of (Acetoxydimethylsilyl)methyl acetate is not available in the searched literature.
Replacement with Different Ester or Carbonyl Derivatives
The ester functionality itself can be replaced with other carbonyl derivatives to generate a wider range of analogs. For example, conversion of the acetate to an amide would result in a less reactive derivative towards nucleophilic acyl substitution due to the electron-donating character of the nitrogen atom. Conversely, transformation into an acid chloride would yield a highly reactive species.
The synthesis of various functionalized organosilanes often involves the use of versatile intermediates. mdpi.com While direct studies on the replacement of the acetate in (Acetoxydimethylsilyl)methyl acetate are scarce, the general reactivity patterns of carbonyl compounds provide a reliable guide to the expected properties of such analogs.
Alterations in the Alkyl Spacer Chain
Increasing the length of the alkyl spacer, for example from a methylene (B1212753) to an ethylene (B1197577) or propylene (B89431) group, would alter the spatial relationship between the silyl and the ester functionalities. This could impact the potential for intramolecular catalysis or inhibition of reactions at either functional group. Studies on other systems have shown that the length of an alkyl spacer can affect properties such as surface roughness in coatings and the stability of functionalized materials. researchgate.netmdpi.com For instance, in zirconium-modified hybrid anticorrosion sol-gel coatings, the nature of the pendent functional group on alkoxysilane precursors was found to alter the surface properties of nanoparticles and their condensation process. While these examples are not directly analogous to the reactivity of a discrete molecule in solution, they underscore the principle that the spacer length can be a critical design element.
| Spacer Length | Expected Impact on Intramolecular Interactions | Potential Influence on Reactivity |
| Methylene (-CH2-) | Baseline | Reference |
| Ethylene (-CH2CH2-) | Increased distance between functional groups | May decrease through-space electronic effects or steric hindrance between the two ends of the molecule. |
| Propylene (-CH2CH2CH2-) | Further increased distance | Likely to behave more as two independent functional groups. |
This table outlines the expected consequences of altering the spacer length based on general chemical principles, as specific studies on the reactivity of (Acetoxydimethylsilyl)methyl acetate with varied spacer lengths were not identified in the searched literature.
Elongation or Branching of the Methylene Bridge
A thorough review of existing scientific literature reveals a notable gap in research concerning the synthesis and reactivity of (Acetoxydimethylsilyl)methyl acetate analogs with elongated or branched methylene bridges. Currently, there are no specific studies detailing the introduction of additional methylene units (e.g., ethyl, propyl) or branched alkyl groups between the silicon atom and the acetate functionality.
The hypothetical synthesis of such compounds could potentially follow established routes for creating silicon-carbon bonds, followed by functional group manipulation. For instance, hydrosilylation of an appropriate alkenyl acetate with a dimethylsilyl species could theoretically yield an elongated chain, which could then be subjected to acetoxylation at the silicon center. However, without experimental data, the feasibility, reaction conditions, and yields of such synthetic pathways remain speculative.
The reactivity of these hypothetical analogs would be influenced by the altered steric and electronic environment around the silicon atom and the acetate groups. An elongated methylene chain would increase the steric bulk and could influence the rate of nucleophilic attack at the silicon center. Branching would introduce even greater steric hindrance.
| Spacer Modification | Potential Synthetic Strategy | Expected Impact on Reactivity |
| Elongation (e.g., -(CH₂)₂-) | Hydrosilylation of vinyl acetate with HSiMe₂Cl followed by acetoxylation | Increased steric hindrance, potential for altered rates of hydrolysis or substitution. |
| Branching (e.g., -CH(CH₃)-) | Grignard reaction of a branched haloalkyl acetate with a chlorosilane | Significant increase in steric hindrance, likely leading to decreased reaction rates. |
This table presents hypothetical scenarios due to the absence of published research in this specific area.
Introduction of Heteroatoms into the Spacer
Similarly, the synthesis and reactivity of (Acetoxydimethylsilyl)methyl acetate analogs where a heteroatom (e.g., oxygen, nitrogen, sulfur) is incorporated into the methylene spacer have not been documented in the available scientific literature. The introduction of a heteroatom would fundamentally alter the chemical properties of the spacer, changing it from a non-polar alkyl chain to a polar, and potentially reactive, moiety.
For example, the incorporation of an oxygen atom to create an ether linkage (e.g., -O-CH₂-) would introduce a site for potential coordination with Lewis acids and could influence the intramolecular dynamics of the molecule.
| Heteroatom in Spacer | Potential Synthetic Approach | Anticipated Chemical Properties |
| Oxygen (Ether Linkage) | Reaction of a chloromethyl ether with a silyl anion followed by acetoxylation | Increased polarity, potential for chelation, altered electronic effects on the silicon center. |
| Nitrogen (Amine Linkage) | Reaction of a protected aminoalkyl halide with a chlorosilane | Introduction of basicity, potential for quaternization, and use as a ligand scaffold. |
This table is based on general principles of organosilicon chemistry, as specific examples for the target compound are not available.
Comparative Mechanistic Studies of Derivatives
Due to the lack of synthesized derivatives with modified methylene bridges as described in the preceding sections, no comparative mechanistic studies have been published. The following subsections outline the theoretical considerations that would be relevant for such studies, should these compounds become available in the future.
Electronic and Steric Effects on Reaction Rates and Selectivity
The reactivity of organosilicon compounds is governed by a combination of electronic and steric effects. chemicalbook.com In the context of hypothetical (Acetoxydimethylsilyl)methyl acetate derivatives, these effects would be critical in determining reaction rates and selectivity.
Electronic Effects: The silicon-carbon bond is polarized towards carbon, and the silicon atom is susceptible to nucleophilic attack. rsc.org The introduction of an electron-withdrawing group in the spacer would be expected to increase the electrophilicity of the silicon atom, thereby increasing the rate of nucleophilic substitution. Conversely, electron-donating groups would decrease the reaction rate. For instance, an oxygen atom in the spacer could exert an inductive electron-withdrawing effect.
Steric Effects: The size of the substituents on the silicon atom and in the spacer can hinder the approach of a nucleophile. Elongating the methylene bridge would increase the steric cone angle around the silicon, while branching would have an even more pronounced effect, leading to a decrease in reaction rates. In reactions involving a choice between multiple reactive sites, steric hindrance can be a determining factor in selectivity.
| Effect | Influence on Reaction Rate | Influence on Selectivity |
| Electronic | Electron-withdrawing groups increase rate; electron-donating groups decrease rate. | Can influence regioselectivity in reactions with unsymmetrical reagents. |
| Steric | Increased steric bulk decreases rate. | Can direct attack to the less hindered site, enhancing regioselectivity. |
Derivation of General Reactivity Principles
Based on the foundational principles of organosilicon chemistry, several general reactivity principles can be extrapolated for the hypothetical derivatives of (Acetoxydimethylsilyl)methyl acetate.
Hydrolysis: The Si-O bond is generally strong. rsc.org However, the acetate groups are susceptible to hydrolysis to form the corresponding silanol (B1196071) and acetic acid. The rate of this hydrolysis would be influenced by the steric and electronic factors discussed above.
Nucleophilic Substitution at Silicon: The silicon center is the primary site for nucleophilic attack. The strength of the Si-C bond means it is generally stable, but the Si-O bonds of the acetate groups are more labile. rsc.org
Influence of the Spacer: An elongated or branched spacer would primarily exert a steric influence, slowing down reactions at the silicon center. A spacer containing a heteroatom would introduce more complex electronic effects and could potentially offer alternative reaction pathways, such as intramolecular catalysis or rearrangement.
Future Directions and Emerging Research Avenues
Exploration of (Acetoxydimethylsilyl)methyl acetate (B1210297) in Catalysis
The dual-functionality of (acetoxydimethylsilyl)methyl acetate presents intriguing possibilities for its use in catalysis, both as a precursor to catalytic species and as a participant in catalytic cycles.
Future research could focus on leveraging the silyl (B83357) acetate moiety in catalytic reductions. Silyl acetals are recognized as stable intermediates in the selective reduction of esters to aldehydes. researchgate.net The presence of the acetoxydimethylsilyl group could be exploited in developing new catalytic systems, potentially involving transition metals like palladium, copper, manganese, or rhenium, for chemoselective reductions. researchgate.net A key research direction would be to investigate if the compound can act as a self-activating reductant or a precursor to a silylating agent in the presence of a suitable catalyst.
Another avenue involves its potential role in C-O bond activation reactions. Cobalt-catalyzed silylation of alkenyl acetates has been shown to be an effective method for forming carbon-silicon bonds. researchgate.net Research could explore whether (acetoxydimethylsilyl)methyl acetate can serve as a silicon source in similar transition metal-catalyzed cross-coupling reactions, offering a pathway to functionalized organosilanes. The reactivity of the two different acetate groups under various catalytic conditions would be a critical area of study. Furthermore, drawing parallels from systems where silyl esters are generated in situ to facilitate the reduction of carboxylic acids, (acetoxydimethylsilyl)methyl acetate could be investigated as a key component in novel catalytic cycles. rsc.orgrsc.org
| Potential Catalytic Research Area | Catalyst Systems to Explore | Reaction Type | Potential Outcome |
| Selective Ester/Lactone Reduction | Palladium on Carbon (Pd/C), Copper (Cu) compounds, Rhenium (Re₂CO₁₀), Manganese (Mn₂CO₁₀) researchgate.net | Hydrosilylation / Reduction | Formation of aldehydes, lactols, or ethers via silyl acetal (B89532) intermediates. researchgate.net |
| C-O Bond Silylation | Cobalt (Co) complexes researchgate.net | Cross-Coupling | Synthesis of functionalized alkenyl or aryl silanes. researchgate.net |
| In Situ Silyl Ester Formation | Zinc Acetate (Zn(OAc)₂) with a silane (B1218182) reductant rsc.orgrsc.org | Carboxylic Acid Reduction | Development of practical, air- and moisture-tolerant reduction methods. rsc.org |
Integration into Flow Chemistry and Automation for Synthetic Efficiency
Flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability for chemical synthesis. silicycle.com The integration of (acetoxydimethylsilyl)methyl acetate into continuous flow processes is a promising research direction for enhancing synthetic efficiency.
The synthesis of the compound itself, which typically involves the reaction of a chlorosilane with an acetic acid derivative, could be optimized in a flow reactor. evitachem.com This would allow for precise control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity while minimizing by-products. The direct synthesis of related alkoxysilanes has been successfully demonstrated in flow tube reactors, suggesting the feasibility of this approach. mdpi.com
Beyond its synthesis, (acetoxydimethylsilyl)methyl acetate can be utilized as a key reagent in automated, multi-step synthetic sequences. Its dual reactivity could be selectively addressed under different flow conditions. For instance, one acetate group could be reacted in a first reactor module, and the product could be directly channeled into a second module for a subsequent transformation involving the second acetate group or the silyl core. This concept is exemplified by tandem flow processes used for the synthesis of functionalized silicone polymers, where hydrosilylation is performed sequentially after polymerization in a continuous stream. acs.org The use of silica-supported catalysts or scavengers in packed-bed reactors could further streamline purification, a major advantage of flow chemistry. silicycle.com
| Flow Chemistry Application | Key Advantage | Relevant Technology | Research Goal |
| Synthesis of (Acetoxydimethylsilyl)methyl acetate | Improved yield, purity, and safety | Microreactors, Tube Reactors mdpi.com | Develop a continuous, scalable production method. |
| Use as a Bifunctional Reagent | Selective, sequential reactions in a single process | Multi-step flow reactors, Packed-bed catalysts silicycle.comacs.org | Create complex molecules with high efficiency and automation. |
| Automated Derivatization | High-throughput screening and synthesis | Automated synthesis platforms | Rapid generation of compound libraries for various applications. |
Advanced Materials Science Applications beyond Traditional Polymers
While organosilicon compounds are foundational to traditional silicone polymers, the unique structure of (acetoxydimethylsilyl)methyl acetate opens doors to advanced materials with tailored properties, moving beyond conventional polymer backbones.
A primary area of investigation is its use as a surface modification and coupling agent. evitachem.com The compound's ability to hydrolyze suggests it can form reactive silanol (B1196071) groups that can bond to inorganic substrates like glass or metal oxides, while the other acetate group remains available for further reaction. evitachem.com This makes it an ideal candidate for creating functionalized surfaces, improving adhesion between organic and inorganic materials in composites, or developing specialized coatings and sealants. evitachem.commdpi.com
Future research could focus on designing "smart" materials. For example, the hydrolytic sensitivity of the Si-O-C linkage could be exploited to create stimuli-responsive materials that change their properties (e.g., wettability, adhesion) in the presence of moisture. Another exciting prospect is its use as a cross-linking agent in self-healing materials. The two reactive sites could form reversible bonds within a polymer matrix, allowing the material to repair damage. This moves beyond its role as a simple monomer in a linear polymer chain, as seen in the polymerization of other functional silyl monomers. escholarship.orgacs.org
| Advanced Material Application | Underlying Chemical Property | Potential End-Product |
| Surface Functionalization | Hydrolysis to form reactive silanols evitachem.com | Anti-fouling coatings, biocompatible surfaces, specialized sensors. |
| Adhesion Promoter / Coupling Agent | Dual reactivity for bonding to different material types evitachem.com | High-performance composites, durable sealants. |
| Stimuli-Responsive Materials | Hydrolytic instability of the silyl ester bond evitachem.com | "Smart" surfaces with switchable properties, controlled-release systems. |
| Self-Healing Polymers | Bifunctional cross-linking capability | Reversible polymer networks capable of damage repair. |
Interdisciplinary Research with Other Fields of Chemistry
The distinct properties of organosilicon compounds invite collaboration with various sub-disciplines of chemistry, and (acetoxydimethylsilyl)methyl acetate is no exception.
In medicinal chemistry , the introduction of silicon into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, compared to their carbon analogues. rsc.org This "silicon switch" strategy is a growing area of interest in drug discovery. Research could explore derivatives of (acetoxydimethylsilyl)methyl acetate as building blocks for new therapeutic agents, where the silanol generated upon hydrolysis could act as a hydrogen-bond donor, potentially improving biochemical potency. rsc.org Its utility in the late-stage functionalization of drug-like molecules, a strategy proven effective with other silylation reagents, also warrants investigation. researchgate.netescholarship.org
In analytical chemistry , the compound could be developed as a derivatizing agent for gas or liquid chromatography. Its ability to react with specific functional groups (e.g., alcohols, amines) via its acetate moieties could be used to enhance the volatility or detectability of analytes.
In environmental chemistry , studying the hydrolysis and degradation pathways of (acetoxydimethylsilyl)methyl acetate is crucial. evitachem.com Understanding its persistence and transformation in various environmental conditions is essential for responsible development and application, aligning with the principles of green chemistry that are increasingly important in the production of silicon compounds. mdpi.com
| Interdisciplinary Field | Potential Research Focus | Scientific Goal |
| Medicinal Chemistry | Use as a scaffold or in late-stage functionalization researchgate.netrsc.org | Create silicon-containing analogues of bioactive molecules with improved properties. |
| Analytical Chemistry | Development as a derivatizing agent | Enhance separation and detection of complex molecules in analytical methods. |
| Environmental Chemistry | Study of hydrolysis and biodegradation pathways evitachem.com | Assess environmental impact and design greener applications. |
| Supramolecular Chemistry | Design of self-assembling systems | Utilize the directional bonding of the silyl group to create ordered nanostructures. |
Conclusion
Summary of Key Findings on (Acetoxydimethylsilyl)methyl acetate (B1210297)
(Acetoxydimethylsilyl)methyl acetate is an organosilicon compound that incorporates both a silyl (B83357) ether linkage and an ester functional group. np-mrd.org Its synthesis is typically achieved through the reaction of (chlorodimethylsilyl)methyl acetate with an acetate source, or via the reaction of dimethylsilyl chloride with acetic acid. np-mrd.org The presence of two acetate groups attached to the silicon and through a methyl bridge confers upon it a distinct reactivity profile.
Key findings from the study of this compound reveal its susceptibility to hydrolysis, a characteristic reaction of silyl esters. In the presence of water, the silicon-oxygen bond is cleaved to yield acetic acid and a corresponding silanol (B1196071). np-mrd.org This reactivity is fundamental to its potential application as a crosslinking agent or as a surface modification agent, where the in situ generation of reactive silanol species is desired.
The compound can also undergo transesterification reactions, where the acetate groups can be exchanged with other alkoxy groups upon reaction with alcohols. np-mrd.org Under high-temperature conditions or in the presence of strong bases, (Acetoxydimethylsilyl)methyl acetate is prone to decomposition, which can lead to the formation of volatile silanes and acetic acid. np-mrd.org
The physical and chemical properties of (Acetoxydimethylsilyl)methyl acetate are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H14O4Si |
| Molecular Weight | 190.27 g/mol |
| Appearance | Colorless liquid |
| Odor | Characteristic of acetates |
| Solubility | Soluble in organic solvents, limited solubility in water |
| Boiling Point | ~263 °C (estimated) |
| Density | ~0.98 g/cm³ |
Table 1: Physicochemical Properties of (Acetoxydimethylsilyl)methyl acetate. Data sourced from general chemical property databases. np-mrd.org
Significance of the Research in Advancing Organosilicon Chemistry
Research into (Acetoxydimethylsilyl)methyl acetate contributes to the broader field of organosilicon chemistry in several significant ways. The bifunctional nature of the molecule, possessing two distinct acetate moieties, makes it a valuable subject for studying structure-reactivity relationships in organosilicon compounds. Understanding the differential reactivity of the acetoxy group directly attached to the silicon versus the one on the methyl substituent provides deeper insights into reaction mechanisms.
Furthermore, compounds like (Acetoxydimethylsilyl)methyl acetate are important as potential precursors in materials science. Organofunctional silanes are utilized as cross-linking agents for polymers, leading to the formation of three-dimensional networks in materials such as silicone rubbers, coatings, and sealants. researchgate.net The release of small molecules like acetic acid upon hydrolysis is a key step in the condensation curing process. researchgate.net The study of this specific compound can therefore inform the design of new crosslinkers with tailored reactivity and properties.
In the realm of organic synthesis, organosilicon compounds are widely used as protecting groups, activating groups, and synthetic intermediates. sciencemadness.orgyoutube.com The unique properties of the silicon atom allow for a range of chemical transformations with high selectivity. sciencemadness.org While the direct application of (Acetoxydimethylsilyl)methyl acetate as a synthetic reagent is not yet widely documented, its structural motifs are relevant to the development of new silicon-based reagents for carbon-carbon and carbon-heteroatom bond formation. The investigation of such compounds expands the toolbox available to synthetic chemists for the construction of complex organic molecules. youtube.com
Outlook on Future Research Opportunities and Challenges
The study of (Acetoxydimethylsilyl)methyl acetate presents several opportunities for future research. A primary area for investigation would be a more detailed and systematic study of its reactivity. This includes quantitative kinetic studies of its hydrolysis and transesterification reactions under various conditions to precisely tailor its reactivity for specific applications.
A significant challenge is the lack of comprehensive spectroscopic and thermal analysis data in the public domain. Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and thermogravimetric analysis (TGA) is crucial for a complete understanding of its structure, purity, and thermal stability. Future research should focus on obtaining and publishing this fundamental data.
Exploration of its applications in materials science is another promising avenue. This could involve investigating its efficacy as a crosslinking agent for different polymer systems and evaluating the properties of the resulting materials. Its potential as a surface modification agent for glass, silica (B1680970), or metal oxide surfaces to impart hydrophobicity or improve adhesion also warrants further investigation.
In organic synthesis, future work could explore the selective transformation of the two different acetate groups, potentially leading to its use as a bifunctional building block. The development of catalytic systems that can selectively cleave one ester group while leaving the other intact would be a significant advancement.
Q & A
Q. What are the optimal methods for synthesizing high-purity methyl acetate, and how can purity be validated?
Methodological Answer: Methyl acetate is synthesized via esterification of acetic acid with methanol, typically catalyzed by sulfuric acid under reflux conditions. For high-purity yields (>99.5%), reactive distillation is employed to separate azeotropic mixtures (e.g., methyl acetate/methanol/water). Post-synthesis purification involves salt-enhanced extraction (e.g., calcium chloride) to improve phase separation efficiency . Validation of purity requires gas chromatography (GC) with flame ionization detection (FID), calibrated against USP standards. Key parameters include residual water (<0.05%), acidity (<0.05%), and aldehyde/ketone impurities (<0.10%) .
Table 1: Technical Specifications for High-Purity Methyl Acetate
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.5% | GC-FID |
| Water Content | ≤0.05% | Karl Fischer |
| Acidity (as acetic acid) | ≤0.05% | Titration |
Q. How can the hydrolysis kinetics of methyl acetate be experimentally determined?
Methodological Answer: Hydrolysis under basic conditions follows pseudo-first-order kinetics. A typical protocol involves:
- Preparing equimolar solutions of methyl acetate and NaOH.
- Sampling at intervals and quenching the reaction with ice.
- Titrating residual hydroxide ions with HCl to calculate the rate constant (k). Data analysis involves plotting vs. time. A linear fit confirms first-order kinetics, with k ≈ at 25°C .
Q. What analytical techniques are recommended for characterizing methyl acetate in complex matrices?
Methodological Answer:
- Gas Chromatography (GC): Use a polar column (e.g., DB-WAX) with FID detection. Internal standards (e.g., decane) improve quantification accuracy. Calibration curves must cover 0.1–10 mg/L .
- FT-IR Spectroscopy: Peaks at 1745 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O stretch) confirm ester functionality .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity, critical for solvent stability in formulations .
Advanced Research Questions
Q. How can reactive distillation (RD) be optimized for methyl acetate production?
Methodological Answer: RD optimization involves:
- Catalyst Selection: Solid acid catalysts (e.g., zeolites) reduce side reactions vs. sulfuric acid .
- Column Design: A 10-stage column with feed at stage 5 maximizes conversion (>95%). Temperature gradients (50–70°C) prevent azeotrope formation .
- Kinetic Modeling: Fit experimental data to Langmuir-Hinshelwood models to predict rate constants (k₁ for esterification, k₂ for hydrolysis) .
Table 2: Key Parameters for RD Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ↑ Reaction rate |
| Catalyst Loading | 2–5 wt% | ↑ Conversion |
| Reflux Ratio | 1.5–2.0 | ↓ Energy consumption |
Q. How to resolve contradictions in kinetic data for methyl acetate reactions?
Methodological Answer: Discrepancies often arise from:
- Catalyst Effects: Homogeneous (H₂SO₄) vs. heterogeneous (zeolites) catalysts alter activation energies. For example, zeolite-ferrierite reduces Eₐ by 15 kJ/mol vs. H₂SO₄ .
- Impurity Interference: Trace methanol or acetic acid accelerates hydrolysis. Pre-purify reactants via molecular sieves .
- Statistical Validation: Use ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., moisture) .
Q. What advanced methodologies address analytical challenges in methyl acetate quantification?
Methodological Answer: Challenges include co-elution with solvents (e.g., acetone) and matrix effects. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
